molecular formula C6H24N6Ni+2 B1234290 tris(ethane-1,2-diamine)nickel(II)

tris(ethane-1,2-diamine)nickel(II)

Cat. No. B1234290
M. Wt: 238.99 g/mol
InChI Key: UREWEEKALSAYFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tris(ethane-1,2-diamine)nickel(2+) is a nickel coordination entity.

Scientific Research Applications

  • Catalytic Activity in Electroreduction : Nickel(II) complexes with polydentate aminopyridine ligands, including tris-[2-(2'-pyridyl)ethyl]ethane-1,2-diamine, exhibit high catalytic activity in the electroreduction of dibromocyclohexane to cyclohexene (Kryatov et al., 2002).

  • Structure and Coordination Chemistry : Tris(ethane-1,2-diamine)nickel(II) complexes show structural diversity, such as square-planar coordination, and can form a variety of products under different conditions (Curtis et al., 2006).

  • Formation of Macrocyclic Ligands : The compound forms macrocyclic ligands, which have applications in understanding the structure and molecular arrangement in coordination chemistry (Curtis & Gainsford, 1986).

  • Synthesis of One-Dimensional Nickel(II)-Nitrito Complexes : Tris(ethane-1,2-diamine)nickel(II) can be used in synthesizing one-dimensional µ-nitrito nickel(II) complexes, which have implications in magnetic properties and molecular orbital calculations (Escuer et al., 1997).

  • Thermal Investigations in Solid State : Thermal investigations of tris(ethane-1,2-diamine)nickel(II) complexes reveal insights into their thermal stability and decomposition mechanisms, contributing to the understanding of solid-state chemistry (De et al., 1983).

  • Magnetic Properties in Nickel(II) Complexes : Research into the magnetic properties of nickel(II) complexes, including those with tris(ethane-1,2-diamine)nickel(II), provides valuable information on the magnetic interactions in these compounds (Matelková et al., 2013).

properties

Molecular Formula

C6H24N6Ni+2

Molecular Weight

238.99 g/mol

IUPAC Name

ethane-1,2-diamine;nickel(2+)

InChI

InChI=1S/3C2H8N2.Ni/c3*3-1-2-4;/h3*1-4H2;/q;;;+2

InChI Key

UREWEEKALSAYFG-UHFFFAOYSA-N

Canonical SMILES

C(CN)N.C(CN)N.C(CN)N.[Ni+2]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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